molecular formula C12H19N4O12P3 B11934489 5-Propargylamino-ddCTP

5-Propargylamino-ddCTP

Katalognummer: B11934489
Molekulargewicht: 504.22 g/mol
InChI-Schlüssel: UZTVDBNPCNJIGN-VHSXEESVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Propargylamino-2’,3’-dideoxycytidine-5’-triphosphate is a nucleoside molecule used in various scientific applications, particularly in nucleic acid labeling and sequence analysis. This compound is a modified nucleotide analog that plays a crucial role in the synthesis of cyanine dye-nucleotide conjugates .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propargylamino-2’,3’-dideoxycytidine-5’-triphosphate involves the modification of the cytidine moleculeThe final step involves the phosphorylation of the modified cytidine to obtain the triphosphate form .

Industrial Production Methods

Industrial production of 5-Propargylamino-2’,3’-dideoxycytidine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain its stability and prevent degradation .

Analyse Chemischer Reaktionen

Types of Reactions

5-Propargylamino-2’,3’-dideoxycytidine-5’-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargylamino group can lead to the formation of aldehydes or carboxylic acids .

Wirkmechanismus

The mechanism of action of 5-Propargylamino-2’,3’-dideoxycytidine-5’-triphosphate involves its incorporation into DNA during replication. The compound acts as a chain terminator, preventing the elongation of the DNA strand. This inhibition of DNA synthesis is particularly useful in antiviral therapies, where it can block the replication of viral DNA . The molecular targets include DNA polymerases, which are essential for DNA replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Propargylamino-2’,3’-dideoxycytidine-5’-triphosphate is unique due to its dideoxy modification, which makes it an effective chain terminator in DNA synthesis. This property is particularly valuable in DNA sequencing and antiviral research .

Eigenschaften

Molekularformel

C12H19N4O12P3

Molekulargewicht

504.22 g/mol

IUPAC-Name

[[(2S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C12H19N4O12P3/c13-5-1-2-8-6-16(12(17)15-11(8)14)10-4-3-9(26-10)7-25-30(21,22)28-31(23,24)27-29(18,19)20/h6,9-10H,3-5,7,13H2,(H,21,22)(H,23,24)(H2,14,15,17)(H2,18,19,20)/t9-,10+/m0/s1

InChI-Schlüssel

UZTVDBNPCNJIGN-VHSXEESVSA-N

Isomerische SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)C#CCN

Kanonische SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)C#CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.